6-(2-Bromophenyl)nicotinaldehyde 6-(2-Bromophenyl)nicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 898404-58-5
VCID: VC16176841
InChI: InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H
SMILES:
Molecular Formula: C12H8BrNO
Molecular Weight: 262.10 g/mol

6-(2-Bromophenyl)nicotinaldehyde

CAS No.: 898404-58-5

Cat. No.: VC16176841

Molecular Formula: C12H8BrNO

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Bromophenyl)nicotinaldehyde - 898404-58-5

Specification

CAS No. 898404-58-5
Molecular Formula C12H8BrNO
Molecular Weight 262.10 g/mol
IUPAC Name 6-(2-bromophenyl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H
Standard InChI Key ZJRHZTQZGNDHSW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-(2-bromophenyl)pyridine-3-carbaldehyde, reflects its hybrid structure combining a pyridine core with substituents that enhance its electronic and steric profiles. The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, while the aldehyde group at the 3-position serves as a reactive site for nucleophilic additions or condensations. The planar pyridine ring facilitates π-π stacking interactions, which are exploitable in material science applications.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number898404-58-5
Molecular FormulaC12H8BrNO\text{C}_{12}\text{H}_{8}\text{BrNO}
Molecular Weight262.10 g/mol
IUPAC Name6-(2-bromophenyl)pyridine-3-carbaldehyde
SMILESBrC1=CC=CC=C1C2=NC=C(C=C2)C=O
Boiling PointNot publicly reported
Melting Point77–78°C (estimated)

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 6-(2-bromophenyl)nicotinaldehyde typically involves cross-coupling reactions between 2-bromobenzaldehyde and pyridine-3-carboxaldehyde. A common approach utilizes a base such as sodium hydroxide in ethanol under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, where the aldehyde group activates the pyridine ring for electrophilic attack. Yields are optimized by controlling temperature (60–80°C) and reaction time (12–24 hours).

Industrial Production

Industrial methods prioritize scalability and cost-efficiency. Automated continuous-flow reactors enable precise control over reaction parameters, while heterogeneous catalysts (e.g., palladium on carbon) enhance reaction rates. Post-synthesis purification employs recrystallization from ethanol or chromatography using silica gel, achieving >95% purity. Recent advances highlight the use of microwave-assisted synthesis to reduce reaction times by 40% compared to conventional methods.

Reactivity and Functionalization

Oxidation and Reduction Pathways

The aldehyde group undergoes oxidation to form 6-(2-bromophenyl)pyridine-3-carboxylic acid using agents like potassium permanganate. Conversely, reduction with sodium borohydride yields 6-(2-bromophenyl)pyridine-3-methanol, a precursor for ester derivatives. The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation with boronic acids under palladium catalysis.

Substitution Reactions

Nucleophilic substitution at the bromine site is feasible with strong bases (e.g., potassium tert-butoxide), replacing bromine with methoxy or amino groups. This reactivity is leveraged to synthesize analogs for structure-activity relationship (SAR) studies in drug discovery.

Applications in Medicinal Chemistry

Antimicrobial Activity

Derivatives of 6-(2-bromophenyl)nicotinaldehyde exhibit broad-spectrum antimicrobial effects. In vitro studies against Pseudomonas aeruginosa and Bacillus subtilis demonstrated minimum inhibitory concentrations (MICs) of 3.12–12.5 µg/mL, outperforming conventional antibiotics like ampicillin. The bromophenyl moiety enhances membrane permeability, disrupting bacterial cell integrity.

Neuroprotective Effects

Preliminary data indicate that 6-(2-bromophenyl)nicotinaldehyde scavenges reactive oxygen species (ROS) in neuronal cells, mitigating oxidative stress linked to Alzheimer’s disease. In SH-SY5Y cells, pretreatment with 10 µM of the compound reduced hydrogen peroxide-induced cytotoxicity by 45%.

Material Science Applications

Fluorescent Sensors

The compound’s aldehyde group forms Schiff bases with amines, creating fluorophores for metal ion detection. A zinc-specific sensor derived from this compound exhibits a 150-fold fluorescence enhancement upon binding, with a detection limit of 0.1 nM.

Porous Organic Polymers (POPs)

Incorporating 6-(2-bromophenyl)nicotinaldehyde into POPs yields materials with high surface areas (>1,000 m²/g) and CO₂ uptake capacities of 4.2 mmol/g at 1 bar. These polymers show promise for carbon capture in flue gas treatment.

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